molecular formula C7H5ClFNO2 B6615801 4-amino-2-chloro-5-fluorobenzoic acid CAS No. 2166861-81-8

4-amino-2-chloro-5-fluorobenzoic acid

Cat. No.: B6615801
CAS No.: 2166861-81-8
M. Wt: 189.57 g/mol
InChI Key: NXROAANODXBIQM-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzoic Acid Chemistry

Benzoic acid is the simplest aromatic carboxylic acid, consisting of a benzene (B151609) ring attached to a carboxyl group (-COOH). google.com Its chemical properties can be significantly altered by attaching various functional groups, or substituents, to the ring. These substituents influence the molecule's acidity and its reactivity in reactions such as electrophilic aromatic substitution. google.com

The substituents on 4-amino-2-chloro-5-fluorobenzoic acid each impart distinct electronic effects:

Carboxyl Group (-COOH): This group is electron-withdrawing, which deactivates the benzene ring towards electrophilic attack and directs incoming substituents to the meta position. google.com It also increases the acidity of the benzoic acid compared to a non-aromatic carboxylic acid like acetic acid. nih.gov

Amino Group (-NH₂): The amino group is a strong electron-donating group. This effect activates the ring, making it more susceptible to electrophilic substitution, and directs incoming groups to the ortho and para positions. An amino group generally makes a benzoic acid less acidic. nih.govuni.lu

In this compound, these effects combine to create a complex reactivity profile. The acidity of the carboxylic acid is modulated by the push-pull nature of the electron-donating amino group and the electron-withdrawing halogens. The ultimate chemical behavior of the molecule is a result of the interplay between these competing influences, governed by their respective positions on the aromatic ring.

Significance of Multifunctional Aromatic Compounds in Organic Synthesis

Aromatic compounds that possess multiple functional groups are of paramount importance in organic synthesis, particularly in the fields of medicinal and agricultural chemistry. chemicalbook.comnbinno.com The aromatic ring provides a rigid, planar scaffold that can position the various functional groups in a well-defined three-dimensional space. smolecule.com This structural rigidity is crucial for designing molecules that can bind with high specificity to biological targets such as enzymes and receptors. smolecule.comchemicalbook.com

The value of this compound lies in its multifunctionality, which makes it a versatile synthetic intermediate. The molecule contains several distinct reactive sites:

The carboxylic acid group can undergo reactions like esterification and amide bond formation.

The amino group can be acylated or serve as a handle for forming other functional groups.

The aromatic ring itself, with its specific substitution pattern, can undergo further substitution reactions.

The carbon-halogen bonds may participate in nucleophilic substitution or cross-coupling reactions under specific conditions.

This versatility allows chemists to use compounds like this compound as a starting point to build a diverse library of more complex molecules. orgsyn.org By selectively modifying each functional group, researchers can systematically alter the properties of the resulting compounds to optimize them for a specific purpose, such as enhancing biological activity or improving pharmacokinetic profiles. orgsyn.org

Overview of Research Trajectories for Aminochloro-fluorobenzoic Acid Systems

While specific research on this compound is not extensively detailed in available literature, the research trajectories for its isomers and structurally related compounds provide insight into its potential applications. A primary area of investigation for this class of compounds is in the development of new agrochemicals and pharmaceuticals.

For instance, a close isomer, 5-amino-2-chloro-4-fluorobenzoic acid, is known to be a key intermediate in the synthesis of Saflufenacil, a potent herbicide used for weed control in various crops. ossila.comsigmaaldrich.com This indicates a significant research interest in using the aminochloro-fluorobenzoic acid scaffold for creating new herbicidal agents. Similarly, research into related 4-amino-picolinic acids (a similar ring structure where a carbon is replaced by nitrogen) has focused on developing novel synthetic auxin herbicides.

In the pharmaceutical sector, related halogenated aminobenzoic acids serve as crucial precursors for a range of therapeutic agents. For example, fluorinated aminobenzoic acids are important intermediates for synthesizing anti-inflammatory drugs and other bioactive molecules. The strategic placement of halogen atoms can significantly enhance binding affinity to target proteins and improve a drug's metabolic stability.

Therefore, the research trajectory for the this compound system is likely focused on its utility as a versatile building block. Scientists in agrochemical and medicinal chemistry would explore this specific substitution pattern to synthesize novel candidate compounds, aiming to discover molecules with enhanced efficacy and selectivity for either crop protection or therapeutic applications.

Data Tables

Chemical Properties of Aminochlorofluorobenzoic Acid Isomers

Note: Experimental data for this compound is not available in the cited sources. The following data is for the isomeric compound 2-Amino-4-chloro-5-fluorobenzoic acid (CAS 108288-16-0), which shares the same molecular formula and weight.

PropertyValueSource
Molecular Formula C₇H₅ClFNO₂ nih.gov
Molecular Weight 189.57 g/mol nih.gov
IUPAC Name 2-amino-4-chloro-5-fluorobenzoic acid nih.gov
CAS Number 108288-16-0 nih.gov
Physical Form Solid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-chloro-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXROAANODXBIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)N)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Methodologies for 4 Amino 2 Chloro 5 Fluorobenzoic Acid

Retrosynthetic Approaches and Key Intermediates

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process reveals potential synthetic pathways and highlights key intermediates that are crucial for the successful synthesis of 4-amino-2-chloro-5-fluorobenzoic acid.

Synthetic Pathways via Diazotization-Fluorination Sequences

A classic and effective method for introducing a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction. wikipedia.org This strategy involves the conversion of a primary aromatic amine into a diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, yields the corresponding aryl fluoride (B91410). wikipedia.org

In the context of this compound, a plausible retrosynthetic disconnection points to an aminodichlorobenzoic acid precursor. For instance, a synthesis could start with a suitably substituted aminobenzonitrile. The process would involve diazotization of the amino group, followed by a reaction with a fluoride source like sodium tetrafluoroborate to form the fluoro-substituted benzonitrile. patsnap.com Subsequent hydrolysis of the nitrile group under acidic or basic conditions would then yield the final benzoic acid product. patsnap.com This sequence is advantageous as it avoids the use of highly toxic reagents and expensive precious metal catalysts, making it suitable for larger-scale production. patsnap.com Innovations in the Balz-Schiemann reaction include the use of alternative counterions like hexafluorophosphates (PF6−) and the use of liquid hydrogen fluoride as both the solvent and fluoride source, which can sometimes improve yields and simplify procedures. wikipedia.org

Approaches from Halogenated Anilines and Benzonitriles

Synthesizing the target molecule can also be achieved by starting with simpler halogenated anilines or benzonitriles that already possess some of the required substituents. This approach focuses on building the molecule by adding the remaining functional groups in a stepwise fashion.

A logical starting material is 2-chloro-5-fluoroaniline. From this intermediate, the carboxyl group can be introduced. One common method is through formylation, such as the Vilsmeier-Haack reaction, followed by oxidation of the resulting aldehyde to a carboxylic acid. google.com Another key precursor is 2-chloro-4-fluoro-5-nitrobenzonitrile. The synthesis can proceed via the reduction of the nitro group to an amine using reagents like stannous chloride (SnCl2) in hydrochloric acid. google.com This yields 4-amino-2-chloro-5-fluorobenzonitrile, which can then be hydrolyzed to the final acid product. google.comgoogle.com This multi-step process allows for the strategic installation of functional groups, leveraging the directing effects of the existing substituents to achieve the desired isomer. google.com

Multi-Step Conversions from Related Benzoic Acid Derivatives

Another viable retrosynthetic pathway begins with a benzoic acid derivative that is structurally similar to the target compound. This strategy involves a series of functional group interconversions and additions. A common starting point is 2-chloro-5-fluorobenzoic acid. The synthesis from this precursor would typically involve nitration to introduce a nitro group onto the aromatic ring. Due to the directing effects of the existing chloro and fluoro substituents, the nitration would likely occur at the 4-position, yielding 2-chloro-5-fluoro-4-nitrobenzoic acid. google.com

The subsequent and final step is the reduction of the nitro group to the desired amine. This reduction is commonly achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or with reducing agents like tin and hydrochloric acid. google.comchemicalbook.comyoutube.com This pathway is often efficient, with the primary challenge being the control of regioselectivity during the nitration step to ensure the formation of the correct isomer. google.com

Modern Reaction Conditions and Catalytic Systems

Modern organic synthesis emphasizes the use of efficient, selective, and environmentally benign methods. The development of advanced catalytic systems and the application of green chemistry principles are central to improving the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Transformations in Aminochloro-fluorobenzoic Acid Synthesis

Transition metal catalysis has revolutionized organic synthesis by enabling reactions that were previously difficult or impossible. mdpi.com For the synthesis of substituted benzoic acids, palladium (Pd) and copper (Cu) are particularly significant.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. While not directly applicable to a pre-formed benzoic acid without modification, related transformations on precursors are common. For instance, palladium catalysts can be used in C-H activation/fluorination reactions on benzoic acid derivatives, often employing directing groups to control the position of fluorination. nih.gov Similarly, palladium-catalyzed carbonylation reactions can be used to convert aryl halides into carboxylic acids or their derivatives, providing an alternative route to building the benzoic acid core.

Copper-catalyzed reactions, such as the Ullmann condensation, provide a classical method for forming C-N bonds and can be an alternative to palladium-based systems. These reactions are often used for the amination of aryl halides. The synthesis of fluorinated aromatic compounds can also benefit from copper-catalyzed reactions, sometimes in conjunction with diazotization strategies. dntb.gov.ua

Catalyst TypeReaction TypeKey FeaturesPotential Application in Synthesis
Palladium (Pd)C-H FluorinationRequires a directing group for regioselectivity; uses electrophilic fluorine sources (e.g., NFSI). nih.govDirect fluorination of a 2-chloro-4-aminobenzoic acid precursor.
Palladium (Pd)Buchwald-Hartwig AminationForms C-N bonds from aryl halides/triflates and amines. mdpi.comAmination of a 2,5-dichloro-4-fluorobenzoic acid derivative.
Copper (Cu)Ullmann CondensationClassic method for C-N bond formation, often requiring higher temperatures.Amination of a halogenated benzoic acid precursor.
Palladium (Pd)CarbonylationIntroduces a carbonyl group using carbon monoxide (CO).Conversion of a dihalo-fluoroaniline to a carboxamide, followed by hydrolysis.

Application of Green Chemistry Principles in Synthesis Routes

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com These principles are increasingly being applied to the synthesis of fine chemicals, including this compound.

Key areas of focus include:

Safer Solvents and Reagents: Traditional syntheses often use hazardous solvents and reagents, such as highly toxic dichromate oxidants. patsnap.com Green approaches seek to replace these with more environmentally friendly alternatives. For example, the use of ionic liquids as a medium for Balz-Schiemann reactions has been explored. researchgate.net Ionic liquids are non-volatile and can often be recycled, reducing waste and improving safety by controlling exotherms. researchgate.net Another approach is the use of water as a solvent where possible, or performing reactions under solvent-free conditions. wjpmr.comorgsyn.org

Catalysis over Stoichiometric Reagents: The use of catalytic methods is a cornerstone of green chemistry. Catalysts, particularly transition metals, allow for reactions to proceed with high efficiency and selectivity, reducing the amount of waste generated compared to stoichiometric reagents. mdpi.com For example, using catalytic hydrogenation for nitro group reduction is preferable to using stoichiometric metal reductants like tin, which generate significant metal waste.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Pathways like the multi-step conversion from a related benzoic acid derivative can have a high atom economy if each step proceeds with high yield. google.com

Energy Efficiency: Developing reactions that can be run at ambient temperature and pressure reduces energy consumption. Continuous-flow reactors are also being utilized for hazardous reactions like diazotizations, as they offer better temperature control and improved safety over traditional batch processing, minimizing the risk of runaway reactions. dntb.gov.ua

By integrating these principles, the synthesis of this compound can be made more sustainable, cost-effective, and safer. wjpmr.comresearchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Purity

The synthesis of this compound, a crucial intermediate, demands meticulous control over reaction parameters to maximize both yield and purity. Research into the synthesis of this and structurally related fluorinated aromatic acids has identified several key factors that significantly influence the reaction outcome. These include the choice of solvent, reaction temperature, nature of the catalyst, and the stoichiometry of the reagents.

The final step in one common pathway to this compound is the reduction of the corresponding nitro group in 2-chloro-4-fluoro-5-nitrobenzoic acid. However, the optimization of each step leading to this precursor is equally critical. For instance, in the synthesis of related fluorinated amino acids, the choice of base and solvent has been shown to be paramount. In one study, when synthesizing a fluorinated aromatic amino acid derivative, acetonitrile (B52724) was found to be the optimal solvent when using DBU as a base, increasing the yield to 88% at room temperature. beilstein-journals.org Further optimization by lowering the temperature to 0 °C resulted in a final yield of 94%. beilstein-journals.org In another case, for a different alkylation, sodium hydride (NaH) in dimethylformamide (DMF) provided the best results, achieving an 85% yield. beilstein-journals.org

Temperature is a critical parameter that must be carefully controlled. For example, in the oxidation of 4-(dibenzylamino)-2-fluorobenzaldehyde to its corresponding benzoic acid, a precursor step in a related synthesis, running the reaction at 40 °C with specific reagent concentrations yielded a product with 98.9% HPLC purity and a 76.5% yield. google.com In contrast, performing the same reaction at a lower temperature of 10 °C resulted in a slightly lower yield and purity of 74.3% and 98.4%, respectively. google.com This demonstrates that even small changes in temperature can have a discernible impact on the reaction's efficiency.

Catalyst selection and loading are also vital. In hydrogenation reactions to reduce a nitro group or deprotect an amine, palladium on carbon (Pd/C) is a common choice. google.com The ratio of the substrate to the catalyst is a key parameter to optimize. For the debenzylation of 4-(dibenzylamino)-2-fluorobenzoic acid, a mass ratio of 1:0.2 of the substrate to 10% Pd/C was found to be effective, proceeding to completion within 3 hours at 40 °C under 4 atmospheres of hydrogen pressure. google.com

The following table summarizes findings from various studies on related compounds, illustrating the impact of parameter optimization on reaction outcomes.

Table 1: Optimization of Reaction Parameters in the Synthesis of Fluorinated Aromatic Acids and Intermediates

Parameter Varied Conditions Observed Outcome (Yield/Purity) Reference Compound
Base / Solvent DBU / Acetonitrile, 0 °C 94% Yield Fluorinated Phenylalanine Derivative beilstein-journals.org
NaH / DMF, 0 °C to rt 85% Yield Fluorinated Phenylalanine Derivative beilstein-journals.org
Temperature 40 °C 76.5% Yield, 98.9% HPLC Purity 4-(Dibenzylamino)-2-fluorobenzoic acid google.com
10 °C 74.3% Yield, 98.4% HPLC Purity 4-(Dibenzylamino)-2-fluorobenzoic acid google.com
pH (for isolation) pH adjusted to 1 84-96% Yield 2-Amino-3-fluorobenzoic acid orgsyn.org
pH adjusted to 2-10 Isolation of product 5-Amino-2-chloro-4-fluorophenol google.com
Catalyst FeCl₃ 94.7% Purity (GC) 2-Chloro-4-fluoro-5-nitrobenzoyl chloride google.com

Purification strategies are also refined during optimization. While chromatographic purification is common in laboratory settings, for larger scales, developing a process that yields a product pure enough for the next step or that can be purified by simple crystallization or precipitation is highly desirable. orgsyn.orgnih.gov In the synthesis of 2-amino-3-fluorobenzoic acid, careful pH control during workup allows the product to precipitate out of the solution with high purity (84-96% yield), circumventing the need for chromatography. orgsyn.org

Industrial Production Considerations and Process Scale-Up

Transitioning the synthesis of this compound from the laboratory bench to industrial-scale production introduces a new set of challenges and considerations. The primary goals are to ensure the process is safe, economically viable, reproducible, and environmentally sustainable. This often requires significant modifications to the lab-scale procedure.

A major consideration in process scale-up is reaction control, particularly for exothermic reactions. The nitration of 2-chloro-4-fluorobenzoic acid to its nitro derivative, a key precursor, is a highly exothermic process. acs.org In large batch reactors, inefficient heat transfer can lead to dangerous temperature spikes and the formation of impurities. A modern approach to mitigate this risk is the adoption of continuous-flow reactor technology. acs.org Continuous-flow systems offer superior heat and mass transfer, allowing for safer operation at higher temperatures and concentrations, which can significantly reduce reaction times and improve throughput. acs.org For example, the kilogram-scale synthesis of 2,4-dichloro-5-fluorobenzoic acid was successfully achieved using a continuous-flow process. acs.org

Purification is a critical bottleneck in scaling up. Industrial processes strongly favor crystallization or precipitation over chromatographic methods, which are expensive and generate large amounts of solvent waste. nih.gov Developing a robust crystallization procedure that reliably produces the final compound with the required purity is a key milestone in process development. This was demonstrated in the large-scale synthesis of an amino acid where precipitation of the desired product directly from the reaction mixture was a key finding, making the process more economical and scalable. nih.gov

Table 2: Comparison of Laboratory vs. Industrial Scale Synthesis Considerations

Parameter Laboratory Scale Industrial Scale / Scale-Up
Primary Goal Proof of concept, synthesis of material for testing Economic viability, safety, throughput, reproducibility
Reaction Vessel Round-bottom flask (Batch) Large tank reactors (Batch) or Continuous-flow reactors
Heat Transfer High surface-area-to-volume ratio, easy to control Low surface-area-to-volume ratio, potential for exotherm runaway; requires advanced cooling or flow chemistry acs.org
Purification Chromatography is common Crystallization/precipitation preferred; chromatography avoided where possible orgsyn.orgnih.gov
Reagent Stoichiometry Reagent excess often used to drive reaction to completion Optimized to be minimal and cost-effective; near-stoichiometric amounts preferred nih.gov
Process Safety Handled with standard personal protective equipment Requires formal process hazard analysis (PHA), potentially automated control systems

| Solvent Use | Volume is less critical | Solvent volume is minimized; solvent recycling is a key consideration nih.gov |

Chemical Transformations and Derivatization Pathways of 4 Amino 2 Chloro 5 Fluorobenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modifications such as esterification, amidation, and conversion to more reactive species like acyl halides and anhydrides.

Esterification Reactions and Ester Derivatives

Esterification of carboxylic acids is a fundamental transformation. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. sphinxsai.commasterorganicchemistry.com This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in large excess as the solvent. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com For instance, 4-fluorobenzoic acid has been esterified by refluxing with absolute ethanol (B145695) and sulfuric acid. globalscientificjournal.com The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). globalscientificjournal.com

A variety of ester derivatives of aminobenzoic acids have been synthesized by refluxing the parent acid with different alcohols in the presence of sulfuric acid. After the reaction, the mixture is typically poured into ice water, and the ester is extracted with a solvent like ether.

One specific derivative, 4-amino-2-chloro-5-fluorobenzoic acid methyl ester, is a known compound. sigmaaldrich.com Another related compound, 5-amino-2-chloro-4-fluorobenzoic acid methyl ester, has been synthesized from methyl 2-chloro-4-fluoro-5-nitrobenzoate. chemicalbook.com

Table 1: Examples of Esterification Reactions

Reactant Reagent(s) Product Reference
4-Fluorobenzoic acid Absolute Ethanol, H₂SO₄ Ethyl 4-fluorobenzoate globalscientificjournal.com
para-Amino benzoic acid Various alcohols, H₂SO₄ Corresponding esters
Methyl 2-chloro-4-fluoro-5-nitrobenzoate - 5-Amino-2-chloro-4-fluorobenzoic acid methyl ester chemicalbook.com

Amidation and Peptide Coupling Strategies

The formation of an amide bond is a cornerstone of organic and medicinal chemistry, most notably in the synthesis of peptides. nih.govthieme-connect.de The direct reaction between a carboxylic acid and an amine is possible but often requires activation of the carboxylic acid to proceed efficiently. nih.gov This activation can be achieved using coupling reagents or by converting the carboxylic acid into a more reactive intermediate. nih.govnih.gov

Amide derivatives can be synthesized by reacting the carboxylic acid group with various substituted amines. sphinxsai.com A general approach involves the use of coupling reagents that facilitate the formation of the amide bond. nih.gov For instance, a method for the amidation of carboxylic acids involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which then activate the carboxylic acid for reaction with primary and secondary amines. nih.govresearchgate.net This method is effective for a range of carboxylic acids, including aliphatic, benzylic, and aromatic ones, and proceeds in good to excellent yields at room temperature. nih.gov

In peptide synthesis, the amide bond formed between amino acids is known as a peptide bond. nih.govyoutube.com Solid-phase peptide synthesis (SPPS) is a common technique where a peptide is assembled stepwise on a solid support. youtube.com This involves the sequential coupling of protected amino acids. youtube.com The carboxylic acid of one amino acid is activated and then reacted with the amino group of the next. researchgate.net

Formation of Acyl Halides and Anhydrides

Carboxylic acids can be converted into more reactive acyl halides, which are valuable intermediates in the synthesis of esters and amides. wikipedia.orglibretexts.org A common reagent for this transformation is thionyl chloride (SOCl₂), often in the presence of a proton scavenger like pyridine. libretexts.orglibretexts.org The reaction proceeds through a chlorosulfite intermediate, which is a better leaving group than the hydroxyl group of the carboxylic acid. libretexts.org Oxalyl chloride is another reagent used for this purpose. libretexts.org

Aromatic acyl chlorides, such as benzoyl chloride, can be synthesized from the corresponding benzoic acid using reagents like phosphorus pentachloride or thionyl chloride. wikipedia.org

Acid anhydrides can also be formed from carboxylic acids. One method involves the reaction of an acyl chloride with a carboxylic acid. libretexts.org For example, benzoic anhydride (B1165640) can be synthesized from benzoyl chloride and benzoic acid. libretexts.org Mixed anhydrides, formed from the reaction of an acylated amino acid with an acyl halide, are useful in peptide synthesis. google.com

Reactivity of the Aromatic Amino Group

The amino group on the aromatic ring is another key site for chemical modification, allowing for reactions such as acylation and diazotization.

Acylation Reactions and Amide Derivatives

The amino group of this compound can undergo acylation to form amide derivatives. This reaction typically involves reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride. researchgate.net For example, the acetylation of an intermediate azo compound derived from para-amino benzoic acid has been achieved using acetic anhydride in the presence of sodium hydroxide (B78521).

The Schotten-Baumann reaction conditions, which involve reacting an amine with an acid chloride in the presence of an aqueous base, are often employed for the synthesis of amides from amines. researchgate.net This method has been used to protect amino groups during synthesis. researchgate.net

Table 2: Examples of Acylation Reactions

Reactant Reagent(s) Product Type Reference
Intermediate azo compound of p-amino benzoic acid Acetic anhydride, NaOH Acetyl derivative (Amide)
p-Aminobenzoic acid (after conversion to acid chloride) Piperazine Amide derivative researchgate.net

Diazotization and Sandmeyer-Type Reactions

The aromatic amino group can be converted into a diazonium salt through a process called diazotization. This typically involves treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C). scirp.orggoogle.comresearchgate.net

The resulting diazonium salts are highly versatile intermediates that can be transformed into a variety of other functional groups through Sandmeyer-type reactions. wikipedia.org The classical Sandmeyer reaction uses copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group. wikipedia.org This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

For example, the synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester starts with 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, which undergoes diazotization followed by reaction with an iodide source to form an iodo intermediate. google.com While not a classic Sandmeyer reaction, this illustrates the transformation of a diazonium salt. It is important to note that the synthesis of chloro derivatives from aminobenzoic acids via Sandmeyer reactions can be complicated by competing hydroxylation reactions. scirp.orgscirp.orgresearchgate.net

Condensation Reactions for Heterocycle Formation

The structure of this compound, containing both an amino group and a carboxylic acid, makes it a prime candidate for condensation reactions to form heterocyclic systems. These reactions are fundamental in medicinal chemistry for the synthesis of privileged structures like quinazolinones.

Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities. The synthesis of quinazolinone derivatives can be achieved by reacting an anthranilic acid derivative (like this compound) with various reagents. For instance, a common pathway involves the reaction with an acid anhydride, such as acetic anhydride, to first form an N-acetylated intermediate. nih.gov This intermediate can then undergo cyclization. Another approach is the reaction with amides or nitriles, often catalyzed by a metal or acid, to construct the quinazolinone ring system. organic-chemistry.org For example, the copper-catalyzed reaction of 2-halobenzamides with nitriles provides a route to quinazolin-4(3H)-ones. organic-chemistry.org Given the structure of this compound, it can serve as the precursor to the necessary 2-aminobenzamide-type reactant.

The general synthetic strategies for quinazolinones from anthranilic acid derivatives are well-established and can be adapted for this compound.

Table 1: General Methods for Quinazolinone Synthesis Applicable to this compound

Reactant Catalyst/Conditions Product Type
Acid Anhydrides Heating 2-Substituted-quinazolin-4-one
Amides Dehydrating agents (e.g., PPSE) N³-Substituted quinazolin-4(3H)-imines
Nitriles Cu(I) catalyst, tBuOK 2-Substituted-quinazolin-4(3H)-ones

This table is generated based on established synthetic methods for quinazolinones. organic-chemistry.org

Halogen-Directed Transformations on the Aromatic Ring

The presence of two different halogens, chlorine and fluorine, on the aromatic ring of this compound allows for selective chemical manipulations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides, particularly those activated by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com In this compound, the reactivity of the halogens towards SNAr is influenced by the electronic effects of the other substituents (amino, carboxyl) and the inherent reactivity of the C-F versus C-Cl bond.

Generally, in SNAr reactions, a C-F bond is more reactive than a C-Cl bond because fluorine's high electronegativity makes the attached carbon more electrophilic and better able to stabilize the negative charge in the intermediate Meisenheimer complex. youtube.comlibretexts.org The reaction is further facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comyoutube.com

In the case of this compound, the situation is complex. The carboxylic acid group is electron-withdrawing, while the amino group is strongly electron-donating. The fluorine atom is para to the electron-donating amino group and meta to the electron-withdrawing carboxyl group. The chlorine atom is ortho to the amino group and ortho to the carboxyl group. The regioselectivity of a nucleophilic attack would depend heavily on the reaction conditions and the nature of the nucleophile. mdpi.comresearchgate.net For instance, strong nucleophiles might displace the more reactive fluorine, while specific catalysts or reaction conditions could favor displacement of the chlorine. Studies on related 2,4-dichloroquinazoline (B46505) systems show that nucleophilic attack by amines preferentially occurs at the C4 position, demonstrating the subtle electronic controls that dictate regioselectivity. mdpi.com

Table 2: Factors Influencing SNAr Reactivity in this compound

Feature Influence on SNAr Position Relative to Halogens
Fluorine (F) Generally a better leaving group than Cl in SNAr due to electronegativity. youtube.com C5
Chlorine (Cl) Weaker leaving group than F in SNAr. youtube.com C2
Amino Group (-NH₂) Strong electron-donating group, deactivates the ring for nucleophilic attack, especially at ortho/para positions. C4 (Ortho to Cl, Para to F)

| Carboxyl Group (-COOH) | Electron-withdrawing group, activates the ring for nucleophilic attack, especially at ortho/para positions. | C1 (Ortho to Cl) |

Regioselective Functionalization via Halogen-Metal Exchange

Halogen-metal exchange, typically using organolithium reagents like butyllithium (B86547) (BuLi), is a powerful method for creating a nucleophilic carbon center on an aromatic ring for subsequent reaction with an electrophile. rsc.org The regioselectivity of this reaction is directed by the substituents on the ring.

For dihalogenated benzoic acids, lithiation often occurs at the position flanked by both halogen substituents. rsc.org However, the directing ability of the deprotonated carboxylic acid (a carboxylate) is significant. In competition studies, the carboxylic acid group has been shown to be an intermediate-level directing group for ortho-lithiation. rsc.org In this compound, the most acidic proton is on the carboxylic acid, which would be deprotonated first by the organolithium reagent. The second equivalent of the reagent would then perform the halogen-metal exchange or deprotonate the amino group. The directing effects of the substituents (carboxylate, amino, chloro, and fluoro) would compete to determine the site of metalation. Given the known directing effects, lithiation is anticipated to occur ortho to the chlorine at the C3 position, which is flanked by the chloro and amino groups. rsc.org

Derivatization for Analytical and Mechanistic Studies

To analyze this compound using chromatographic methods, derivatization is often necessary to improve its volatility and ionization characteristics. sigmaaldrich.comresearchgate.net

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS analysis requires analytes to be volatile and thermally stable. nih.gov Amino acids and their derivatives are polar and non-volatile, necessitating chemical derivatization. sigmaaldrich.com Two primary functional groups in this compound require modification: the carboxylic acid and the amino group.

A common two-step derivatization involves:

Esterification: The carboxylic acid is converted into an ester (e.g., a methyl or ethyl ester) by reacting it with an alcohol (like methanol (B129727) or ethanol) under acidic conditions (e.g., using H₂SO₄ or dry HCl). libretexts.orgyoutube.com This process, known as Fischer esterification, neutralizes the highly polar acidic group. libretexts.org

Acylation: The amino group is then acylated using reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA). nih.gov This step replaces the active hydrogens on the nitrogen with a nonpolar acyl group, further increasing volatility. gcms.cz

Alternatively, silylation reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used in a single step to derivatize both the carboxylic acid and amino groups simultaneously. sigmaaldrich.comscience.gov The resulting trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives are significantly more volatile and suitable for GC-MS analysis. sigmaaldrich.com

Table 3: Common Derivatization Strategies for GC-MS

Derivatization Type Reagent(s) Functional Group(s) Targeted Resulting Derivative
Esterification & Acylation 1. Alcohol (e.g., Methanol) + Acid Catalyst2. Acylating Agent (e.g., TFAA) 1. Carboxylic Acid2. Amino Group N-Trifluoroacetyl methyl ester

This table is based on general derivatization procedures for amino acids. nih.govnih.gov

Computational Chemistry and Spectroscopic Characterization of 4 Amino 2 Chloro 5 Fluorobenzoic Acid

Vibrational Spectroscopy (FT-IR, FT-Raman)

Hydrogen Bonding Interactions and Solid-State Effects

In the crystal lattice, it is anticipated that the carboxylic acid groups will form centrosymmetric dimers through strong O-H···O hydrogen bonds, a highly prevalent supramolecular synthon in carboxylic acids. researchgate.netresearchgate.net This interaction involves the hydroxyl proton of one molecule and the carbonyl oxygen of a neighboring, centrosymmetrically related molecule, resulting in a characteristic R²₂(8) ring motif.

Furthermore, the amino group is expected to participate in hydrogen bonding. Intramolecular N-H···O hydrogen bonds between the amino group and the adjacent carbonyl oxygen of the carboxylic acid are plausible, leading to the formation of an S(6) ring motif. researchgate.netresearchgate.net Intermolecularly, the amino group's hydrogen atoms can act as donors to the chlorine and fluorine atoms of adjacent molecules, forming N-H···Cl and N-H···F hydrogen bonds. researchgate.net In the crystal structure of 2-amino-5-fluorobenzoic acid, weak N-H···F interactions have been observed. researchgate.net Additionally, N-H···N hydrogen bonds linking the dimers are also a possibility, contributing to the formation of a three-dimensional network. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the expected features in the ¹H, ¹³C, and ¹⁹F NMR spectra of 4-amino-2-chloro-5-fluorobenzoic acid, based on the known effects of the substituents.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to the aromatic protons and carbons, as well as the carboxylic acid group. While specific experimental data for this compound is not available in the provided search results, the chemical shifts can be estimated by considering the electronic effects of the amino, chloro, and fluoro substituents on the benzene (B151609) ring.

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show two signals for the two non-equivalent aromatic protons. The proton at C3 will likely appear as a doublet, coupled to the fluorine atom at C5. The proton at C6 is also expected to be a doublet, with coupling to the fluorine atom. The amino group protons will likely appear as a broad singlet, and the carboxylic acid proton will also be a broad singlet, typically downfield.

¹³C NMR: The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing chloro and fluoro groups. The carbon atom attached to the fluorine (C5) will exhibit a large C-F coupling constant. The carboxyl carbon will appear at the downfield end of the spectrum.

The following table provides predicted chemical shift ranges for the carbon atoms, based on data from similar compounds. rsc.orgyoutube.com

Carbon AtomPredicted ¹³C Chemical Shift (ppm)
C1 (C-COOH)120-130
C2 (C-Cl)130-140
C3 (C-H)115-125
C4 (C-NH₂)145-155
C5 (C-F)150-160 (with large ¹JCF)
C6 (C-H)110-120
COOH165-175

Note: These are estimated values and actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. The chemical shift of the fluorine atom in this compound will be influenced by the electronic environment created by the other substituents on the aromatic ring.

The presence of the electron-donating amino group at the para-position and the electron-withdrawing chloro group at the ortho-position relative to the fluorine atom will affect its shielding. The ¹⁹F chemical shift is expected to fall within the typical range for aryl fluorides. spectrabase.com The signal will likely appear as a doublet of doublets due to coupling with the two aromatic protons.

¹⁹F NMR can be a powerful tool for studying the reactivity of this compound. For instance, changes in the ¹⁹F chemical shift upon deprotonation of the carboxylic acid or the amino group can provide information about the electronic redistribution within the molecule. Furthermore, monitoring the ¹⁹F NMR spectrum during chemical reactions can offer insights into reaction mechanisms and kinetics.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

Upon electron ionization, the molecular ion can undergo various fragmentation pathways. A common fragmentation for carboxylic acids is the loss of the hydroxyl radical (•OH), resulting in an [M-17]⁺ ion, and the loss of the carboxyl group (•COOH), leading to an [M-45]⁺ ion. Another significant fragmentation pathway for benzoic acids is the loss of a water molecule from the molecular ion, giving an [M-18]⁺ peak.

For this compound, the fragmentation may also involve the loss of the chlorine atom or other fragments from the aromatic ring. The predicted collision cross-section values for different adducts of the related isomer, 4-amino-5-chloro-2-fluorobenzoic acid, suggest various possible ionization and fragmentation behaviors under different mass spectrometric conditions. eurjchem.com

The following table summarizes the key ions that might be observed in the mass spectrum of this compound.

Ionm/z (for ³⁵Cl)Description
[M]⁺189Molecular Ion
[M-OH]⁺172Loss of hydroxyl radical
[M-H₂O]⁺171Loss of water
[M-COOH]⁺144Loss of carboxyl group
[M-Cl]⁺154Loss of chlorine atom

Note: The presence and relative abundance of these ions will depend on the ionization method and energy.

Advanced Research Applications of 4 Amino 2 Chloro 5 Fluorobenzoic Acid in Chemical Sciences

Role as a Precursor in Agrochemical Synthesis

The primary and most well-documented application of 4-amino-2-chloro-5-fluorobenzoic acid is in the agrochemical industry. Its structural framework is integral to the synthesis of potent herbicides.

This compound, often used in its ester form (e.g., methyl or ethyl ester), is a key starting material for the synthesis of intermediates for Saflufenacil. theclinivex.comchemicalbook.com Saflufenacil is a powerful herbicide belonging to the pyrimidinedione chemical class, which functions by inhibiting the protoporphyrinogen (B1215707) IX oxidase (PPO) enzyme. theclinivex.comchemicalbook.com

The synthesis of Saflufenacil intermediates from a derivative of this compound involves a multi-step process. Patents describe a common route starting with an ester, such as methyl 2-chloro-4-fluoro-5-aminobenzoate. This compound is reacted with ethyl trifluoroacetoacetate in the presence of a solvent and a catalyst to form a key intermediate. google.compatsnap.com Subsequent reactions, including condensation with methylamine (B109427) hydrochloride and acylation, lead to the final uracil-containing intermediate necessary for producing Saflufenacil. google.compatsnap.com

One patented method outlines the reaction of 2-chloro-4-fluoro-5-aminobenzoate with ethyl trifluoroacetoacetate in a solvent like toluene (B28343) or chlorobenzene, catalyzed by a base such as sodium hydroxide (B78521) or triethylamine, at temperatures ranging from 80-140°C. google.compatsnap.com This approach is designed to be economical, environmentally friendly, and suitable for industrial-scale production by ensuring high yields and selectivity, which effectively controls the formation of unwanted isomers. patsnap.com

Table 1: Exemplary Conditions for the Synthesis of a Saflufenacil Intermediate (1)
Starting MaterialReagentCatalystSolventTemperatureReaction TimeYieldSource
Methyl 2-chloro-4-fluoro-5-aminobenzoateEthyl trifluoroacetoacetateSodium hydroxideToluene100°C2 hours90% patsnap.com
Methyl 2-chloro-4-fluoro-5-aminobenzoateEthyl trifluoroacetoacetateSodium ethylateChlorobenzene120°C3 hours91% patsnap.com
Methyl 2-chloro-4-fluoro-5-aminobenzoateEthyl trifluoroacetoacetateTriethylamineToluene140°C4 hours92% patsnap.com

Utility in Pharmaceutical Intermediate Development

The structural motifs present in this compound are of significant interest in medicinal chemistry. The presence of fluorine can enhance metabolic stability and binding affinity, while the amino and carboxylic acid groups provide handles for constructing larger, more complex molecules. nih.gov

Aromatic amino acids containing halogen substituents are crucial intermediates for producing a variety of drugs. google.com The title compound, with its multiple reactive sites, is an ideal starting point for building diverse molecular scaffolds. For instance, a closely related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been effectively used in the solid-phase synthesis of various heterocyclic systems. nih.gov This analogue can be immobilized on a resin, and through sequential reactions involving substitution of the chlorine, reduction of the nitro group (to an amine, as in the title compound), and cyclization, a library of diverse heterocyclic compounds can be generated. nih.gov This demonstrates the potential of the 4-amino-2-chloro-5-fluoro substitution pattern on a benzoic acid core to serve as a foundational element for combinatorial chemistry and drug discovery. The versatility of such compounds allows for the design of molecules with potentially improved efficacy and pharmacokinetic profiles. nbinno.com

Heterocyclic compounds are present in a vast majority of new drugs and are known for a wide range of biological activities. ijnrd.orgnih.gov this compound is a precursor for synthesizing such structures. The amino and carboxylic acid groups can participate in cyclization reactions to form fused ring systems. Research on the related compound 4-chloro-2-fluoro-5-nitrobenzoic acid has shown its utility in preparing substituted nitrogenous heterocycles with 5- to 7-membered rings, including benzimidazoles, quinoxalinones, and benzodiazepinediones. nih.gov These classes of compounds are of significant importance in modern drug discovery. nih.gov The synthesis involves anchoring the building block to a polymer support, followed by a series of reactions that build the heterocyclic ring. nih.gov This strategy highlights the utility of the core structure of this compound in generating libraries of bioactive molecules.

Table 2: Heterocyclic Scaffolds Synthesized from a Related Precursor
Precursor TypeResulting HeterocycleSignificanceSource
4-Chloro-2-fluoro-5-nitrobenzoic acidBenzimidazolesImportant in drug discovery nih.gov
4-Chloro-2-fluoro-5-nitrobenzoic acidQuinoxalinonesImportant in drug discovery nih.gov
4-Chloro-2-fluoro-5-nitrobenzoic acidBenzodiazepinedionesImportant in drug discovery nih.gov
4-Chloro-2-fluoro-5-nitrobenzoic acidBenzotriazolesImportant in drug discovery nih.gov

Derivatives of this compound are not only intermediates for herbicides that target plant enzymes but also hold potential for the development of inhibitors for enzymes relevant to human health. As established, Saflufenacil, which is synthesized from this benzoic acid derivative, is a known inhibitor of the protoporphyrinogen IX oxidase (PPO) enzyme. theclinivex.comchemicalbook.com Furthermore, amino acids and their derivatives are widely used as building blocks for designing enzyme inhibitors, such as those targeting carbonic anhydrases, which are implicated in conditions like glaucoma. mdpi.com The bivalent chemical nature of amino acids allows them to be incorporated into larger molecules to improve properties like water solubility or to act as linkers to a pharmacophore, thereby influencing the inhibitory activity of the final compound. mdpi.com The unique electronic properties conferred by the chlorine and fluorine atoms on the this compound scaffold make it an attractive candidate for designing novel enzyme inhibitors for various therapeutic targets.

Contributions to Materials Science Research

While the primary applications of this compound are concentrated in the life sciences, its structural features suggest potential utility in materials science. Halogenated and aromatic carboxylic acids can serve as monomers or building blocks for functional materials. For example, a related compound, 4-chloro-2-fluorobenzoic acid, has been noted for its potential use in the synthesis of liquid crystals. nbinno.com The rigid core and potential for intermolecular interactions (such as hydrogen bonding and π–π stacking) provided by the this compound structure could be exploited in the rational design of new polymers or crystalline materials with specific electronic or optical properties. However, detailed research findings specifically documenting the use of this compound in materials science are not extensively reported in the literature.

Design and Synthesis of Functional Polymers

The unique structure of this compound, featuring an amine group, a carboxylic acid group, and halogen substituents (chloro and fluoro), makes it a candidate monomer for polycondensation reactions. Specifically, it could be utilized in the synthesis of aromatic polyamides, also known as aramids. The amino and carboxylic acid functionalities can react with suitable co-monomers to form the characteristic amide linkages of the polymer backbone.

The presence of the fluorine and chlorine atoms on the aromatic ring would be expected to impart specific properties to the resulting polymers. Fluorine substitution is a well-established strategy in polymer science to enhance thermal stability, chemical resistance, and optical transparency, while also lowering the dielectric constant and surface energy. The chlorine atom would further modify the polymer's properties, potentially increasing its flame retardancy and altering its solubility characteristics.

A hypothetical polycondensation of this compound, either with itself or with other diamine or diacid monomers, could lead to a variety of functional polymers. The precise properties of these polymers would be highly dependent on the specific co-monomers used and the polymerization conditions.

Table 1: Hypothetical Properties of Polyamides Derived from this compound

PropertyExpected Influence of Monomer StructurePotential Value
Thermal StabilityThe aromatic backbone and fluorine substitution are expected to lead to high thermal stability.High
SolubilityThe irregular structure due to the substituents might enhance solubility in organic solvents compared to unsubstituted aramids.Moderate to Good
Optical TransparencyThe fluorine content could reduce coloration, leading to more transparent films.High
Dielectric ConstantFluorination is known to lower the dielectric constant.Low
Flame RetardancyThe presence of chlorine and fluorine is anticipated to improve flame retardant properties.Enhanced

Development of Advanced Organic Materials

The tailored properties that could potentially be achieved by incorporating this compound into a polymer structure make it a person of interest for the development of advanced organic materials. High-performance polymers are critical in industries such as aerospace, electronics, and filtration due to their robustness under extreme conditions.

For example, aramids with high thermal stability and low dielectric constants are sought after for use as insulating materials in microelectronics. The theoretical properties of a polymer derived from this compound align with these requirements. Similarly, materials with high transparency and thermal resistance could find applications in flexible displays and other optical components.

The development of such materials would involve the synthesis of various copolymers or blends to fine-tune the final properties. Research would focus on establishing structure-property relationships, understanding how the incorporation of this specific monomer affects the bulk characteristics of the material.

Table 2: Potential Research Findings for Advanced Organic Materials

Material TypeKey Feature Conferred by MonomerPotential Application
Fluorinated AramidLow Dielectric Constant, High Thermal StabilityMicroelectronic insulation, printed circuit boards
Optically Clear Polyimide-AmideHigh Transparency, Thermal ResistanceFlexible display substrates, optical films
Chemically Resistant MembraneHigh Halogen ContentGas separation, harsh environment filtration

It is important to reiterate that the applications and data presented here are based on theoretical considerations and analogies to similar known fluorinated polymers. Specific, detailed research findings on the use of this compound in these advanced applications are not currently prevalent in the available scientific literature.

Future Prospects and Emerging Research Avenues for 4 Amino 2 Chloro 5 Fluorobenzoic Acid Chemistry

Novel Catalytic Systems for Sustainable Synthesis

The development of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research concerning 4-amino-2-chloro-5-fluorobenzoic acid will increasingly focus on replacing traditional synthetic methods, which often rely on harsh conditions and stoichiometric reagents, with advanced catalytic systems.

Biocatalysis and Metabolic Engineering: One of the most promising frontiers is the use of biocatalysts. Enzymes and whole-cell systems offer high selectivity under mild conditions, reducing energy consumption and waste generation. mdpi.com Researchers are exploring the use of engineered microorganisms to produce aminobenzoic acid derivatives from renewable feedstocks like glucose. mdpi.com For instance, pathways can be engineered where enzymes such as 4-aminobenzoate (B8803810) hydroxylase are used to modify the aminobenzoic acid core. mdpi.com The development of "new-to-nature" enzymes through directed evolution presents an opportunity to create biocatalysts specifically tailored for the synthesis of complex molecules like this compound, a task not achievable with natural enzymes. nih.gov

Advanced Homogeneous and Heterogeneous Catalysis: In non-biological systems, novel catalysts are being developed to improve sustainability. Carbonaceous bio-based materials, such as activated charcoal, have been successfully used to catalyze the one-pot synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) in subcritical water, a process that combines nitro group reduction and aldehyde oxidation without added metals or hydrogen gas. mdpi.comresearchgate.net This approach offers a significant green advantage. Furthermore, photocatalytic hydrogenation using highly efficient and selective catalysts represents another avenue for the green reduction of nitroaromatics, a key step in the synthesis of aminobenzoic acids. researchgate.net The development of heterogeneous catalysts, such as cobalt oxide on activated carbon, allows for easy recovery and recycling, which is crucial for industrial applications. researchgate.net

The table below summarizes emerging sustainable catalytic approaches applicable to aminobenzoic acid synthesis.

Catalytic SystemApproachKey AdvantagesPotential Application for this compound
Biocatalysis Engineered metabolic pathways in microorganisms (e.g., E. coli). mdpi.comUses renewable feedstocks, mild reaction conditions, high selectivity.Direct biosynthesis from simple sugars, avoiding multi-step chemical synthesis.
Directed Evolution Creation of "new-to-nature" enzymes. nih.govEnables novel transformations and acceptance of non-natural substrates.Development of a specific enzyme for the asymmetric synthesis of chiral derivatives.
Carbon-Based Catalysis Use of activated charcoal in subcritical water. mdpi.comresearchgate.netMetal-free, avoids hazardous reagents, uses green solvent (water).Sustainable reduction of a nitro-precursor (e.g., 2-chloro-5-fluoro-4-nitrobenzoic acid).
Photocatalysis Light-induced hydrogenation of nitro groups. researchgate.netUses light as an energy source, high efficiency and selectivity.Green and selective reduction step in the synthesis pathway.

Advanced Computational Design of Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, in silico methods are set to play a pivotal role in designing novel derivatives with precisely tailored reactivity and biological activity, thereby accelerating the discovery process and reducing experimental costs.

Predictive Modeling for Bioactivity: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful for understanding how structural modifications influence biological activity. ufms.brufms.br For derivatives of p-aminobenzoic acid, 3D-QSAR models have successfully identified the key steric and electronic features required for potent inhibition of enzymes like acetylcholinesterase. ufms.brufms.br By applying similar methodologies, researchers can design novel derivatives of this compound with enhanced therapeutic potential. These models generate contour maps that indicate where bulky, electronegative, or hydrogen-bonding groups should be placed to maximize activity. ufms.br

Molecular Docking and Binding Mode Analysis: Molecular docking simulations predict how a molecule binds to the active site of a protein target. This technique has been used to investigate the binding of aminobenzoic acid hybrids to bacterial enzymes and dual inhibitors to anti-apoptotic proteins. nih.govnih.gov Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. nih.gov For example, docking studies on 2,5-substituted benzoic acid inhibitors of Mcl-1 and Bfl-1 proteins revealed that a phenethylthio moiety occupies a key hydrophobic pocket, a finding critical for designing more potent inhibitors. nih.gov This approach allows for the rational design of derivatives of this compound that can act as specific inhibitors for therapeutic targets.

The table below outlines how computational tools can guide the design of new derivatives.

Computational ToolApplicationInformation GainedExample
3D-QSAR Predict biological activity based on molecular structure. ufms.brufms.brIdentifies key steric and electronic features for activity.Designing new acetylcholinesterase inhibitors from p-aminobenzoic acid. ufms.br
Molecular Docking Simulate the binding of a ligand to a protein target. nih.govnih.govPredicts binding mode, affinity, and key interactions.Understanding how isatin-aminobenzoic acid hybrids bind to bacterial histidine kinase. nih.gov
Reactivity Prediction Analyze the effect of substituents on chemical reactivity. researchgate.netlibretexts.orgPredicts how electron-withdrawing or -donating groups affect acidity and reaction rates.Assessing the impact of the fluorine and chlorine atoms on the acidity and nucleophilicity of the core molecule.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry is revolutionizing pharmaceutical and fine chemical manufacturing. pharmtech.comirost.ir This technology offers significant advantages in terms of safety, efficiency, and scalability, which are particularly relevant for the synthesis of highly functionalized molecules like this compound and its derivatives. scientistlive.com

Enhanced Safety and Control: Flow reactors, or microreactors, utilize small-diameter channels, which provide superior heat and mass transfer compared to large batch reactors. pharmtech.comscientistlive.com This allows for precise control over reaction parameters such as temperature and residence time. nih.gov Many reactions involved in the synthesis of aromatic compounds, such as nitrations, are highly exothermic and can be dangerous on a large scale. nih.gov Performing these reactions in a flow system significantly enhances safety by minimizing the reaction volume and rapidly dissipating heat. pharmtech.com

Increased Efficiency and Scalability: Continuous flow processes can operate for extended periods, allowing for large-scale production without the need for large, expensive batch reactors. nih.gov The integration of in-line purification and analysis enables a seamless, multi-step synthesis in a single, continuous operation. nih.gov For example, a greener, continuous process for synthesizing the anticancer drug capecitabine (B1668275) was developed, telescoping multiple reaction steps and reducing waste from extractions and purifications. nih.gov A protecting-group-free, semi-continuous process has been developed for fluorinated α-amino acids, demonstrating the power of flow chemistry to handle unstable intermediates and enable large-scale production. chemistryviews.org

Automation and High-Throughput Screening: Automated synthesis platforms, often integrated with flow reactors, allow for the rapid generation of compound libraries for screening purposes. nih.gov Automated systems can precisely control reagent delivery and reaction conditions, ensuring high reproducibility. nih.gov This is particularly valuable in the early stages of drug discovery for exploring the structure-activity relationship of derivatives of this compound. The automated synthesis of PET radiotracers, for instance, demonstrates how complex, multi-step syntheses can be reliably performed with minimal manual intervention. nih.govnih.gov

FeatureBatch SynthesisFlow ChemistryAdvantages of Flow Chemistry
Safety High risk for exothermic reactions due to poor heat transfer.Excellent heat transfer minimizes risk of thermal runaway. pharmtech.comInherently safer, especially for hazardous reactions like nitration. nih.gov
Control Difficult to precisely control temperature and mixing.Precise control over temperature, pressure, and residence time. pharmtech.comHigher selectivity, fewer byproducts, and improved yields.
Scalability Scaling up is complex and requires re-optimization.Scaled up by running the system for longer or using parallel reactors. nih.govSimpler and more reliable scale-up from lab to production.
Efficiency Step-by-step processing with intermediate isolation and purification.Can "telescope" multiple steps into one continuous process. nih.govReduced manual handling, solvent waste, and production time.

Exploration of Unconventional Reaction Pathways

Beyond optimizing existing synthetic routes, future research will explore entirely new ways to use this compound as a scaffold. These unconventional pathways can lead to novel molecular architectures and compound libraries that are inaccessible through traditional methods.

Solid-Phase Synthesis for Library Generation: Solid-phase synthesis is a powerful technique for rapidly creating large libraries of compounds for high-throughput screening. nih.gov A similar building block, 4-fluoro-3-nitrobenzoic acid, has been immobilized on a resin and subsequently modified through a series of reactions to produce diverse heterocyclic structures like benzimidazoles, quinoxalinones, and benzodiazepinediones. nih.gov Applying this strategy to this compound would allow for the systematic exploration of its chemical space, where the amino and carboxylic acid groups serve as handles for diversification while attached to the solid support.

Novel Cyclization Strategies: New methods for forming cyclic structures are constantly being developed. A diastereoselective cyclization of a substituted aminobenzoic acid derivative has been achieved using microwave-assisted condensation with silicon tetrachloride (SiCl₄) to form a complex, triple-stranded helical structure. nih.govrsc.orgresearchgate.net Such advanced cyclization techniques could be applied to this compound to create rigid, conformationally constrained scaffolds, which are highly sought after in drug design. Catalytic asymmetric halocyclization is another emerging strategy that could be used to construct chiral cyclic skeletons from olefinic derivatives of the parent molecule. rsc.org

Re-engineering Core Functionality: Unconventional reactions can also transform the fundamental structure of the starting material into other valuable chemical feedstocks. For example, Sandmeyer reactions, which are typically used to replace an amino group, have been employed to convert p-aminobenzoic acid into terephthalic acid, a high-value commodity chemical. scirp.org This demonstrates that the core functional groups of this compound can be viewed not just as sites for derivatization, but as reactive handles for complete structural transformation, potentially opening pathways to new classes of fluorinated and chlorinated monomers and polymers.

Q & A

Q. Table 1: Key Spectroscopic Data for Structural Confirmation

TechniqueExpected DataNotes
¹H NMR (DMSO-d₆)δ 6.8–7.2 (aromatic H), δ 5.1 (NH₂)Amino protons may appear broad; use D₂O exchange to confirm .
FT-IR 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (NH₂)Check for absence of Cl/F stretching artifacts .
HRMS [M+H]⁺ = 204.02Match with PubChem CID 69988485 for validation .

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact
Temperature80–100°CHigher temps favor amination but risk decomposition .
Catalyst (Pd/C)2–5 mol%Excess catalyst increases side reactions .
SolventDMF/Water (9:1)Balances solubility and reaction rate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.